Fibrinopeptide B

描述

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRIFIVQGRMHRF-OECXYHNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N19O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36204-23-6 |

Source

|

| Record name | Fibrinopeptide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036204236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of Fibrinopeptide B in the Coagulation Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coagulation cascade is a complex and tightly regulated process essential for hemostasis. A key event in this cascade is the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the structural basis of a blood clot. This conversion is initiated by the proteolytic action of thrombin, which cleaves two pairs of small peptides from the N-terminal ends of the fibrinogen molecule: fibrinopeptide A (FPA) and fibrinopeptide B (FPB). While the release of FPA is the initial and faster step, the subsequent cleavage of FPB plays a critical and distinct role in modulating the structure, stability, and biological activity of the forming fibrin clot. This technical guide provides a comprehensive overview of the multifaceted role of this compound in the coagulation cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

The Generation and Function of this compound

Thrombin, the final enzyme of the coagulation cascade, catalyzes the conversion of fibrinogen to fibrin monomers. This process occurs in a sequential manner, with the cleavage of FPA from the Aα chains of fibrinogen preceding the cleavage of FPB from the Bβ chains.[1][2] The initial release of FPA exposes "A" polymerization sites, leading to the formation of two-stranded protofibrils.[3] The subsequent, slower release of FPB exposes "B" polymerization sites, which is crucial for the lateral aggregation of these protofibrils into thicker, more stable fibrin fibers.[3] This ordered release is essential for the formation of a well-structured and mechanically robust clot.[3]

Beyond its structural role in fibrin polymerization, FPB has been identified as a biologically active peptide with chemotactic properties. It acts as a potent chemoattractant for neutrophils and fibroblasts, suggesting a role in orchestrating the inflammatory response and wound healing at sites of tissue injury and fibrin deposition.[4]

Quantitative Data on this compound

The kinetics of FPB release and its plasma concentrations are critical parameters in understanding its physiological and pathological roles.

Table 1: Kinetics of Fibrinopeptide Release by Thrombin

| Parameter | Value | Conditions | Reference |

| kcat/Km for FPB release (fast form of thrombin) | 9.1 ± 0.7 µM⁻¹ s⁻¹ | 25°C | [5] |

| kcat/Km for FPB release (slow form of thrombin) | 2.5 ± 0.2 µM⁻¹ s⁻¹ | 25°C | [5] |

| Activation Energy for FPB release | ~4.5 kcal/mol | - | [5] |

| Salt Dependence (Γsalt) of FPB release | -2.5 ± 0.1 | 100-800 mM NaCl, ChCl, or NaF | [5] |

| Amount of FPB released from "end-on" adsorbed fibrinogen | ~30 pmol | 2.5 U/mL thrombin, 60 min | [6][7] |

| Amount of FPB released from "side-on" adsorbed fibrinogen | ~10 pmol | 2.5 U/mL thrombin, 60 min | [6][7] |

Table 2: Plasma and Urine Concentrations of this compound

| Condition | Sample Type | FPB Concentration | Reference |

| Healthy Controls | Urine | 2.2 ± 0.4 ng/mL | [8] |

| Deep Vein Thrombosis (DVT)/Pulmonary Embolism (PE) Positive | Urine | 78.4 ± 35.2 ng/mL | [8] |

| DVT/PE Negative | Urine | 2.7 ± 1.9 ng/mL | [8] |

| Acute Medical Ward Patients (desarginine FPB) | Plasma | < 1 pmol/mL (in most patients) | [9] |

| Induction of Abortion (desarginine FPB) | Plasma | 10-fold increase from 0.4 pmol/mL | [9] |

Signaling Pathways Involving this compound

The cleavage of FPB from fibrinogen is a central step in the coagulation cascade's final pathway. Furthermore, as a chemotactic agent, FPB initiates intracellular signaling cascades in immune and structural cells.

Experimental Protocols

Accurate measurement of this compound is crucial for both research and potential diagnostic applications. The following are detailed methodologies for key experimental assays.

High-Performance Liquid Chromatography (HPLC) for FPB Quantification

This method allows for the direct analysis of fibrinopeptides released from fibrinogen in plasma.

1. Sample Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., citrate). b. To an aliquot of plasma (e.g., 200 µL), add thrombin to a final concentration of 2 U/mL to cleave fibrinopeptides from fibrinogen. c. Incubate the mixture at 37°C for 30 minutes. d. Stop the reaction by adding a protein precipitating agent, such as 5% trichloroacetic acid (TCA), and boiling for 1-2 minutes. e. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. f. Filter the supernatant through a 0.22 µm filter.

2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 3 µm particle size). b. Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 0% to 60% Mobile Phase B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV absorbance at 214 nm. g. Quantification: Compare the peak area of FPB in the sample to a standard curve generated with known concentrations of purified FPB.

Enzyme-Linked Immunosorbent Assay (ELISA) for FPB

Commercial ELISA kits are available for the quantification of FPB. The following is a general protocol for a competitive ELISA.

1. Reagent Preparation: a. Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. b. Create a standard curve by performing serial dilutions of the provided FPB standard.

2. Assay Procedure: a. Add 50 µL of standard, blank, or sample to the appropriate wells of the microplate pre-coated with an anti-FPB antibody. b. Immediately add 50 µL of HRP-conjugated FPB to each well. c. Cover the plate and incubate for 1 hour at 37°C. d. Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. e. Add 90 µL of TMB substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark. f. Add 50 µL of stop solution to each well to terminate the reaction. g. Read the absorbance at 450 nm using a microplate reader.

3. Calculation: a. The concentration of FPB is inversely proportional to the optical density. b. Plot a standard curve of the absorbance versus the concentration of the FPB standards. c. Determine the concentration of FPB in the samples by interpolating their absorbance values on the standard curve.

Radioimmunoassay (RIA) for FPB

RIA is a highly sensitive method for quantifying FPB.

1. Reagent Preparation: a. Radiolabel a known amount of FPB (e.g., with ¹²⁵I). b. Prepare a standard curve with known concentrations of unlabeled FPB.

2. Assay Procedure: a. In a series of tubes, add a constant amount of anti-FPB antibody and radiolabeled FPB. b. To these tubes, add increasing concentrations of unlabeled FPB standard or the unknown samples. c. Incubate to allow competitive binding of labeled and unlabeled FPB to the antibody. d. Separate the antibody-bound FPB from the free FPB (e.g., by precipitation with a secondary antibody or charcoal adsorption). e. Measure the radioactivity of the bound fraction using a gamma counter.

3. Calculation: a. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled FPB in the sample. b. Plot a standard curve of the percentage of bound radiolabeled FPB as a function of the concentration of the unlabeled FPB standards. c. Determine the concentration of FPB in the samples from this standard curve.

Conclusion and Future Directions

This compound is more than just a byproduct of fibrin formation; it is an integral player in the coagulation cascade that fine-tunes the architecture of the fibrin clot and participates in the subsequent inflammatory and wound healing responses. Its sequential release after FPA is a critical determinant of clot stability, and its chemotactic properties link the coagulation system to cellular inflammatory processes.

For researchers and drug development professionals, a thorough understanding of the roles of FPB opens up new avenues for therapeutic intervention. Modulating FPB release or its biological activities could offer novel strategies for treating thrombotic disorders or for promoting tissue repair. The quantitative assays detailed in this guide provide the necessary tools to investigate these possibilities further. Future research should focus on identifying the specific cell surface receptors for FPB on neutrophils and fibroblasts to fully elucidate its signaling pathways and to develop targeted therapeutic agents. The continued development of sensitive and specific assays for FPB will also be crucial for its validation as a clinical biomarker for thrombotic and inflammatory diseases.

References

- 1. JCI - The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity. [jci.org]

- 2. Radioimmunoassay of human this compound and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Release of fibrinopeptides by the slow and fast forms of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urine and plasma levels of this compound in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fibrinopeptide B in the Architecture of Blood Clots: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions of Fibrinopeptide B in Blood Clot Formation.

This whitepaper provides a comprehensive analysis of this compound (FPB), a small peptide cleaved from fibrinogen by thrombin, and its critical functions in the intricate process of blood clot formation. Beyond its structural role, this guide delves into the signaling capabilities of FPB, offering insights for therapeutic innovation in hemostasis and thrombosis.

Executive Summary

The formation of a stable blood clot is a meticulously orchestrated process culminating in the conversion of soluble fibrinogen into an insoluble fibrin (B1330869) mesh. This transformation is initiated by the enzymatic action of thrombin, which sequentially cleaves Fibrinopeptide A (FPA) and this compound (FPB) from the N-terminal ends of the fibrinogen Aα and Bβ chains, respectively. While the release of FPA is the primary trigger for the initial assembly of fibrin monomers into protofibrils, the subsequent cleavage of FPB is a rate-limiting step that dictates the lateral aggregation of these protofibrils. This lateral aggregation is crucial for forming thick, stable fibrin fibers, which provide the necessary mechanical strength and structural integrity to the blood clot. Furthermore, the liberated FPB peptide itself exhibits biological activity, functioning as a chemoattractant in inflammation and wound healing. Understanding the multifaceted role of FPB is paramount for the development of novel antithrombotic and pro-hemostatic therapies.

The Sequential Cleavage of Fibrinopeptides: A Tightly Regulated Process

The conversion of fibrinogen to fibrin is initiated by the thrombin-mediated cleavage of FPA, followed by the slower release of FPB. This ordered release is fundamental for the proper assembly of the fibrin network.[1][2] The initial, rapid cleavage of FPA exposes "knob A" binding sites on the central E domain of the fibrin monomer. These "knobs" interact with complementary "hole a" sites on the D domains of adjacent fibrin monomers, leading to the formation of two-stranded protofibrils.[1][3]

The subsequent, slower cleavage of FPB from the Bβ chain exposes a new N-terminal sequence, Gly-His-Arg-Pro, known as "knob B".[1] This "knob B" interacts with its complementary "hole b" located in the β-nodule of other fibrin molecules.[4] This interaction is the primary driver of the lateral aggregation of protofibrils, a critical step in the formation of a robust and stable fibrin clot.[3]

Quantitative Kinetics of Fibrinopeptide Release

The enzymatic cleavage of fibrinopeptides by thrombin has been quantitatively characterized. The specificity constant (kcat/Km) for the release of FPA is significantly higher than that for FPB from intact fibrinogen, explaining the sequential nature of their release. However, the release of FPB is markedly accelerated after the initial formation of fibrin polymers.

| Parameter | Fibrinopeptide A (FPA) Release | This compound (FPB) Release from des-A Fibrinogen | Reference |

| kcat | 84 s⁻¹ | - | [5] |

| Km | 7.2 µM | - | [5] |

| kcat/Km | 11.6 x 10⁶ M⁻¹s⁻¹ | 4.2 x 10⁶ M⁻¹s⁻¹ | [5] |

Signaling Pathways and Molecular Interactions

The cleavage of FPB and the subsequent exposure of the "B-knob" initiate a cascade of molecular interactions that are crucial for the architecture and function of the blood clot.

Fibrin Polymerization and Lateral Aggregation

The interaction between the "B-knob" and the "b-hole" is a key determinant of fibrin clot structure. While the "A:a" interaction is stronger and essential for initial protofibril formation, the "B:b" interaction, although weaker, is critical for the lateral aggregation of these protofibrils into thicker fibers.[1] The strength of a single B:b interaction has been measured to be approximately 15 to 20 pN, which is about six times weaker than the A:a interaction.[1]

Interaction with Factor XIII

Factor XIII (FXIII), a transglutaminase activated by thrombin, is responsible for cross-linking the fibrin mesh, thereby increasing its mechanical stability. The conformational changes in the fibrin monomer that occur upon FPB release are thought to facilitate the binding and activation of FXIII, leading to efficient cross-linking of the fibrin clot.

Chemotactic Function of this compound

Once cleaved from fibrinogen, FPB is not merely an inert byproduct. It has been shown to act as a chemoattractant for neutrophils and fibroblasts, playing a role in the inflammatory response and subsequent wound healing.[2] This chemotactic activity is observed at concentrations around 10⁻⁸ M.[2] This suggests that FPB can help recruit inflammatory and repair cells to the site of injury.

Experimental Protocols

Quantification of this compound

A sensitive method for quantifying FPB in plasma samples.

Methodology:

-

Antisera Production: Rabbits are immunized with a synthetic FPB analogue coupled to a carrier protein like bovine serum albumin to generate anti-FPB antibodies.

-

Radiolabeling: A synthetic FPB analogue is coupled to a tyrosine derivative and radiolabeled with ¹²⁵I.

-

Assay Procedure:

-

A known amount of radiolabeled FPB is mixed with the anti-FPB antiserum.

-

The patient's plasma sample (or a standard FPB solution) is added to compete with the radiolabeled FPB for antibody binding.

-

After incubation, the antibody-bound fraction is separated from the unbound fraction (e.g., by charcoal adsorption).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Quantification: The concentration of FPB in the sample is determined by comparing the degree of inhibition of radiolabeled FPB binding to a standard curve. The sensitivity of the assay can detect FPB in the nanogram range.[6]

A robust method for the separation and quantification of fibrinopeptides.

Methodology:

-

Sample Preparation:

-

Whole blood or plasma is treated with thrombin to release fibrinopeptides.

-

The reaction is stopped, and the sample is deproteinized (e.g., by boiling or acid precipitation).

-

The supernatant is filtered before injection into the HPLC system.[6]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., trifluoroacetic acid) is employed for separation.

-

Detection: Fibrinopeptides are detected by their UV absorbance at around 210-220 nm.

-

-

Quantification: The concentration of FPB is determined by comparing the peak area of the FPB peak in the sample to a standard curve generated with known concentrations of purified FPB.

Monitoring Fibrin Polymerization

A technique to monitor the kinetics of fibrin polymerization and the effect of FPB release on lateral aggregation.

Methodology:

-

Sample Preparation: Purified fibrinogen is dissolved in a suitable buffer.

-

Initiation of Polymerization: Thrombin is added to the fibrinogen solution to initiate the cleavage of fibrinopeptides and subsequent polymerization.

-

Data Acquisition: The intensity of light scattered by the forming fibrin network is measured over time at a specific wavelength (e.g., 350 nm).

-

Analysis: The change in light scattering intensity provides information on the rate of protofibril formation (initial lag phase) and the rate and extent of lateral aggregation (increase in turbidity). By comparing the polymerization curves of fibrinogen treated with thrombin (which cleaves both FPA and FPB) and reptilase (which only cleaves FPA), the specific contribution of FPB release to lateral aggregation can be determined.[7]

This compound as a Clinical Biomarker

Elevated levels of FPB and its degradation products in plasma can serve as indicators of increased thrombin activity and intravascular fibrin formation.[8] Assays for FPB and related peptides are valuable tools in the diagnosis and monitoring of thrombotic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

| Analyte | Clinical Significance | Normal Plasma Levels (approximate) | Pathological Levels (example in DVT/PE) | Reference |

| Desarginine this compound | Reflects fibrin II formation in vivo. | < 1 pmol/mL | Can increase more than 10-fold. | [8] |

| This compoundβ 1-42 | Marker of fibrinogen degradation. | 4.1-4.2 pmol/mL | Can increase to 300-2000 pmol/mL during thrombolysis. | [9] |

Conclusion and Future Directions

This compound plays a dual role in hemostasis and thrombosis. Its cleavage from fibrinogen is a critical step for the formation of a stable fibrin clot, and the released peptide has important signaling functions in inflammation and wound repair. A thorough understanding of the kinetics of FPB release, its interaction with fibrin monomers, and its chemotactic properties provides a solid foundation for the development of novel therapeutics. Future research should focus on elucidating the specific receptors and intracellular signaling pathways activated by FPB on inflammatory cells. Furthermore, the development of highly specific and rapid point-of-care assays for FPB could significantly improve the diagnosis and management of thrombotic diseases. The intricate functions of this small peptide underscore the complexity of the coagulation cascade and offer promising avenues for therapeutic intervention.

References

- 1. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Molecular Mechanisms, Thermodynamics, and Dissociation Kinetics of Knob-Hole Interactions in Fibrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic platelet microgels containing fibrin knob B mimetic motifs enhance clotting responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibrin fragment D-dimer and fibrinogen B beta peptides in plasma as markers of clot lysis during thrombolytic therapy in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Thrombin-Mediated Cleavage of Fibrinopeptide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic cleavage of Fibrinopeptide B (FPB) from fibrinogen by thrombin, a pivotal step in the formation of the fibrin (B1330869) clot. This document outlines the biochemical mechanisms, presents key quantitative data, details relevant experimental protocols, and illustrates the associated molecular pathways.

Introduction: The Role of Fibrinogen and Thrombin in Hemostasis

Hemostasis, the physiological process that stops bleeding, culminates in the formation of a stable fibrin clot. This process is orchestrated by the coagulation cascade, which leads to the activation of the serine protease thrombin. Fibrinogen, a soluble glycoprotein (B1211001) circulating in the blood, is the primary substrate for thrombin. Each fibrinogen molecule is a symmetrical dimer composed of three pairs of polypeptide chains: Aα, Bβ, and γ.

Thrombin's primary role in clot formation is the proteolytic cleavage of fibrinogen. This cleavage is a highly specific and ordered process, initially targeting the N-terminal ends of the Aα chains to release Fibrinopeptide A (FPA). This initial event exposes a polymerization site, leading to the formation of protofibrils. Subsequently, thrombin cleaves this compound (FPB) from the Bβ chains, a step that is crucial for the lateral aggregation of these protofibrils, resulting in the formation of a mechanically stable, three-dimensional fibrin mesh. The release of FPB is generally slower than that of FPA.

The Biochemical Mechanism of Fibrinopeptide Cleavage

Thrombin cleaves the Arg-Gly peptide bonds in fibrinogen to release the fibrinopeptides. Specifically, it cleaves the Aα-Arg16-Gly17 and Bβ-Arg14-Gly15 bonds. The initial, more rapid cleavage at the Aα chains triggers the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.

The subsequent, slower cleavage of FPB from the Bβ chain exposes a second polymerization site. This new site promotes the lateral aggregation of the protofibrils, significantly increasing the fiber thickness and enhancing the mechanical strength and stability of the fibrin clot. This differential cleavage rate is a key factor in ensuring the proper architecture of the clot.

Quantitative Analysis of Thrombin-Fibrinogen Interaction

The kinetics of fibrinopeptide release can be quantified to understand the efficiency and regulation of fibrin formation. The following table summarizes key kinetic parameters for the thrombin-catalyzed cleavage of human FPA and FPB.

| Parameter | Fibrinopeptide A (FPA) | This compound (FPB) | Reference |

| Michaelis Constant (Km) | 8.3 µM | 26 µM | |

| Catalytic Rate Constant (kcat) | 84 s-1 | 54 s-1 | |

| Catalytic Efficiency (kcat/Km) | 10.1 µM-1s-1 | 2.1 µM-1s-1 |

Table 1: Comparative kinetic parameters for the thrombin-mediated release of FPA and FPB from human fibrinogen.

Signaling and Workflow Diagrams

The following diagrams illustrate the key pathways and experimental workflows associated with FPB cleavage.

Caption: The simplified coagulation cascade leading to thrombin activation and fibrin formation.

Caption: Stepwise conversion of fibrinogen to a stabilized fibrin clot by thrombin.

Caption: Experimental workflow for analyzing fibrinopeptide release using RP-HPLC.

Experimental Protocols

Detailed methodologies are essential for the accurate study of FPB cleavage. The following sections provide protocols for key experiments.

This assay measures the release of fibrinopeptides from fibrinogen over time.

-

Reagents and Materials:

-

Purified human fibrinogen (e.g., 2 mg/mL stock in 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Human α-thrombin (e.g., 10 NIH units/mL stock).

-

Reaction Buffer: Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Stop Solution: 10% Trichloroacetic Acid (TCA) or 2% Acetic Acid.

-

-

Procedure:

-

Pre-warm the fibrinogen solution and reaction buffer to 37°C.

-

Initiate the reaction by adding thrombin to the fibrinogen solution to a final concentration of 0.1 NIH units/mL. The final fibrinogen concentration should be approximately 1 mg/mL.

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding the aliquot to an equal volume of cold Stop Solution.

-

Vortex and incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated fibrin and fibrinogen.

-

Carefully collect the supernatant, which contains the soluble fibrinopeptides, for analysis.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for separating and quantifying FPA and FPB.

-

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 50-100 µL of the supernatant collected from the cleavage assay.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 45% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the column effluent by measuring absorbance at 214 nm. FPA typically elutes before FPB.

-

Quantify the amount of each fibrinopeptide by integrating the area under the corresponding peak and comparing it to a standard curve generated with known concentrations of synthetic FPA and FPB.

-

This assay monitors the formation of the fibrin clot by measuring changes in optical density.

-

Reagents and Materials:

-

Purified human fibrinogen.

-

Human α-thrombin.

-

Polymerization Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4.

-

96-well microplate and a temperature-controlled plate reader.

-

-

Procedure:

-

In a 96-well plate, add fibrinogen to the Polymerization Buffer to a final concentration of 0.5-1.0 mg/mL.

-

Place the plate in a reader pre-heated to 37°C.

-

Initiate polymerization by adding thrombin (final concentration 0.1-0.5 NIH units/mL).

-

Immediately begin monitoring the change in absorbance (turbidity) at a wavelength between 340 nm and 405 nm.

-

Record measurements every 30-60 seconds for 30-60 minutes.

-

Key parameters to analyze from the resulting curve include the lag time before polymerization begins, the maximum rate of polymerization (slope), and the final turbidity (clot density).

-

Conclusion

The cleavage of this compound by thrombin is a rate-limiting and essential step for the formation of a robust and functional fibrin clot. Understanding the kinetics, regulation, and structural consequences of this event is paramount for research in hemostasis and thrombosis. The experimental protocols and quantitative data provided in this guide offer a framework for investigating this critical biochemical process and can aid in the development of novel antithrombotic therapies that target the coagulation cascade.

Fibrinopeptide B: A High-Fidelity Marker of In Vivo Thrombin Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of hemostasis and thrombosis research, the ability to accurately quantify thrombin activity is paramount. Thrombin, a serine protease, is the final enzyme in the coagulation cascade, playing a central role in the conversion of soluble fibrinogen to insoluble fibrin (B1330869), the backbone of a thrombus.[1] Fibrinopeptide B (FPB) is a short peptide released from the Bβ chain of fibrinogen during this conversion, making it a direct and sensitive biomarker of in vivo thrombin activity and fibrin formation.[2][3] This guide provides a comprehensive overview of FPB, its biochemical generation, methods for its quantification, and its application in research and clinical settings.

Biochemical Pathway of this compound Generation

The generation of FPB is a critical step in the coagulation cascade. The enzyme thrombin sequentially cleaves fibrinopeptides A (FPA) and B (FPB) from the N-terminal ends of the Aα and Bβ chains of fibrinogen, respectively.[2][4] This cleavage transforms fibrinogen into fibrin monomers. While the release of FPA initiates the polymerization of fibrin monomers, the subsequent release of FPB is crucial for the lateral aggregation of these polymers, forming a stable, cross-linked fibrin mesh.[5][6] Therefore, the presence of FPB in circulation is a direct indicator that thrombin has acted on fibrinogen, signifying active clot formation.[7][8]

Measurement of this compound

Accurate measurement of FPB has been challenging due to its short half-life, cross-reactivity with fibrinogen, and degradation by carboxypeptidases in the blood.[7][8] To overcome these issues, specialized collection and assay techniques have been developed. A common approach involves measuring desarginine-FPB, a more stable degradation product.[7]

Key Methodologies for FPB Quantification

| Assay Method | Principle | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled FPB to a specific antibody. | High sensitivity. | Requires radioactive materials; complex procedure. |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antibodies to "sandwich" the FPB antigen, which is then detected by an enzyme-substrate reaction.[9] | High sensitivity and specificity; no radioactive materials; suitable for high-throughput screening.[10][11] | Potential for cross-reactivity; requires careful optimization.[8] |

| HPLC (High-Performance Liquid Chromatography) | Separates FPB from other plasma components based on physical properties, followed by quantification.[12] | High specificity; can measure multiple fibrinopeptides simultaneously. | Lower throughput; requires specialized equipment. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized FPB, providing highly specific identification and quantification. | Very high specificity and sensitivity; can identify post-translational modifications. | High cost; complex instrumentation and data analysis. |

Detailed Experimental Protocol: this compound ELISA

The following protocol is a generalized example of a sandwich ELISA for the quantitative measurement of Human FPB.

References

- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Thrombin - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. mybiosource.com [mybiosource.com]

- 10. assaygenie.com [assaygenie.com]

- 11. mybiosource.com [mybiosource.com]

- 12. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Fibrinopeptide B: A Chemotactic Signal for Neutrophils and Fibroblasts in Wound Healing and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrinopeptide B (FPB), a small peptide cleaved from fibrinogen by thrombin during blood coagulation, has emerged as a significant chemoattractant for key cellular players in wound healing and inflammation, namely neutrophils and fibroblasts. This technical guide provides a comprehensive overview of the chemotactic functions of FPB, presenting quantitative data on its activity, detailed experimental protocols for assessing its effects, and a review of the known signaling pathways it initiates. This document is intended to serve as a resource for researchers investigating inflammatory processes, wound repair, and for professionals in drug development targeting these pathways.

Introduction

The process of wound healing is a complex and highly regulated cascade of events involving hemostasis, inflammation, proliferation, and tissue remodeling. Following tissue injury, the coagulation cascade is initiated, leading to the formation of a fibrin (B1330869) clot. This not only prevents further blood loss but also serves as a provisional matrix for infiltrating cells. The enzymatic cleavage of fibrinogen by thrombin releases fibrinopeptides A and B. While initially considered inert byproducts, this compound is now recognized as a potent bioactive molecule with specific chemotactic properties.[1] It plays a crucial role in the early inflammatory phase by recruiting neutrophils to the site of injury and subsequently contributes to the proliferative phase by attracting fibroblasts. Understanding the precise mechanisms of FPB-mediated chemotaxis is critical for developing novel therapeutic strategies to modulate inflammation and enhance tissue repair.

Quantitative Data on Chemotactic Function

The chemotactic potency of this compound has been quantified for both neutrophils and fibroblasts. The optimal concentration for inducing directed cell migration has been determined through various in vitro assays.

| Cell Type | Chemoattractant | Optimal Concentration | Key Findings | Reference |

| Human Neutrophils (PMN) | Human this compound (hFpB) | ~ 10⁻⁸ M | Chemotactic potency equivalent to C5a, LTB4, and fMLP. Does not induce lysosomal enzyme release or superoxide (B77818) anion production. | [1] |

| Human Neutrophils (PMN) | Bβ1-42 (plasmic fibrinogen-derived peptide containing hFpB) | ~ 10⁻⁹ M | Maximally stimulates neutrophil migration. Does not induce lysosomal hydrolase or superoxide anion release. | [2] |

| Human Fibroblasts | Human this compound (hFpB) | ~ 10⁻⁸ M | Chemotactic activity comparable to Platelet-Derived Growth Factor (PDGF). | [1] |

Experimental Protocols

The Boyden chamber assay, or its more recent modification, the Transwell® assay, is the gold standard for studying chemotaxis in vitro. Below are detailed protocols for assessing the chemotactic response of neutrophils and fibroblasts to this compound.

Neutrophil Chemotaxis Assay using a Modified Boyden Chamber

This protocol is adapted from standard procedures for neutrophil chemotaxis.[3][4][5]

3.1.1. Materials

-

Modified Boyden chamber apparatus

-

Polycarbonate filters (3-5 µm pore size)

-

Human this compound (hFpB)

-

Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

-

Ficoll-Paque PLUS

-

3% Dextran (B179266) in 0.9% NaCl

-

Red Blood Cell Lysis Buffer

-

Calcein-AM (for fluorescence-based quantification) or Diff-Quik stain (for manual counting)

-

Fluorescence plate reader or microscope

3.1.2. Method

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate erythrocytes.

-

Lyse remaining red blood cells using RBC Lysis Buffer.

-

Wash the neutrophil pellet with HBSS and resuspend in HBSS/BSA at a concentration of 1 x 10⁶ cells/mL.

-

Determine cell viability using trypan blue exclusion.

-

-

Chemotaxis Assay Setup:

-

Prepare serial dilutions of hFpB in HBSS/BSA. A concentration range of 10⁻¹⁰ M to 10⁻⁶ M is recommended to determine the optimal dose.

-

Add the hFpB solutions to the lower wells of the Boyden chamber. Use HBSS/BSA alone as a negative control.

-

Carefully place the polycarbonate filter over the lower wells, avoiding air bubbles.

-

Assemble the chamber and add the neutrophil suspension to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

Manual Counting: After incubation, remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the migrated cells on the lower surface using Diff-Quik stain. Count the number of migrated cells in several high-power fields under a microscope.

-

Fluorescence-Based Quantification: Pre-label neutrophils with Calcein-AM before the assay. After incubation, quantify the migrated cells in the lower chamber using a fluorescence plate reader.

-

Fibroblast Chemotaxis Assay using a Transwell® System

This protocol is a standard method for assessing fibroblast migration.[6][7]

3.2.1. Materials

-

Transwell® inserts (8 µm pore size)

-

24-well plates

-

Human this compound (hFpB)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 0.1% BSA

-

Fetal Bovine Serum (FBS) as a positive control

-

Trypsin-EDTA

-

Calcein-AM or DAPI stain

-

Fluorescence plate reader or fluorescence microscope

3.2.2. Method

-

Cell Preparation:

-

Culture human dermal fibroblasts in DMEM supplemented with 10% FBS.

-

Prior to the assay, starve the cells in serum-free DMEM for 18-24 hours.

-

Harvest the cells using Trypsin-EDTA, wash with serum-free DMEM, and resuspend in DMEM with 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of hFpB in DMEM with 0.1% BSA. A concentration range of 10⁻¹⁰ M to 10⁻⁶ M is suggested.

-

Add the hFpB solutions to the lower wells of the 24-well plate. Use DMEM with 0.1% BSA as a negative control and DMEM with 10% FBS as a positive control.

-

Place the Transwell® inserts into the wells.

-

Add the fibroblast suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal time should be determined empirically.

-

-

Quantification of Migration:

-

Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with DAPI or another suitable stain.

-

Image the stained cells using a fluorescence microscope and count the number of cells per field of view. Alternatively, pre-stain cells with Calcein-AM and measure fluorescence in the bottom well using a plate reader.

-

Signaling Pathways

Neutrophil Signaling

The signaling pathway initiated by this compound in neutrophils appears to be distinct from those of other well-characterized chemoattractants.

-

Receptor Independence: hFpB does not seem to interact with the classical neutrophil chemoattractant receptors for C5a, LTB4, or fMLP.[1]

-

Cytoskeletal Rearrangement: Like fMLP, hFpB induces a rapid, dose-dependent increase in cytoskeletal-associated actin, a critical step for cell motility.[1]

-

Lack of Pro-inflammatory Effector Functions: Unlike many other chemoattractants, hFpB does not trigger the release of lysosomal enzymes (lysozyme and β-glucuronidase) or the production of superoxide anions from neutrophils.[1][2] This suggests that FPB's role is primarily to recruit neutrophils without directly inducing their degranulation and respiratory burst, potentially preventing excessive tissue damage.

Caption: Proposed signaling pathway for this compound-induced neutrophil chemotaxis.

Fibroblast Signaling

The precise signaling cascade initiated by this compound in fibroblasts is less well-defined. However, it is known that fibroblast migration and activation are generally governed by complex signaling networks. While FPB's direct pathway is not fully elucidated, it likely converges on common pathways involved in cell motility. General fibroblast activation and migration are known to be mediated by pathways such as:

-

Transforming Growth Factor-beta (TGF-β) Signaling: A key pathway in fibrosis, leading to the differentiation of fibroblasts into myofibroblasts and deposition of extracellular matrix (ECM).[8]

-

Platelet-Derived Growth Factor (PDGF) Signaling: A potent chemoattractant and mitogen for fibroblasts, activating pathways like PI3K/Akt and MAPK to promote migration and proliferation.

-

Integrin Signaling: Fibroblast interaction with the ECM via integrins activates focal adhesion kinase (FAK) and Rho/ROCK signaling, which are crucial for cell adhesion and migration.[9]

It is plausible that FPB engages a specific receptor on the fibroblast surface, which then activates one or more of these downstream pathways to induce a chemotactic response.

Caption: Hypothetical signaling pathways for this compound-induced fibroblast chemotaxis.

Experimental Workflow and Logical Relationships

The investigation of this compound's chemotactic function follows a logical progression from initial observation to mechanistic understanding.

Caption: Integrated workflow for the investigation of this compound chemotactic function.

Conclusion

This compound is a potent and specific chemoattractant for both neutrophils and fibroblasts, playing a dual role in the inflammatory and proliferative phases of wound healing. Its ability to recruit neutrophils without inducing a full-blown inflammatory response suggests a nuanced role in orchestrating the early stages of tissue repair. The chemotactic effect of FPB on fibroblasts highlights its importance in the subsequent deposition and remodeling of the extracellular matrix. Further elucidation of the specific receptors and intracellular signaling pathways activated by FPB will be crucial for the development of targeted therapies aimed at modulating wound healing and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound-mediated chemotaxis.

References

- 1. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrinogen-derived peptide B beta 1-42 is a multidomained neutrophil chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. criver.com [criver.com]

- 6. ibidi.com [ibidi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]

- 9. Targeting Fibrotic Signaling: A Review of Current Literature and Identification of Future Therapeutic Targets to Improve Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Fibrinopeptide B: A Pro-Inflammatory and Pro-Angiogenic Mediator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrinopeptide B (FPB), a 14-amino acid peptide cleaved from the Bβ chain of fibrinogen by thrombin during coagulation, has emerged as a significant bioactive molecule with multifaceted roles in inflammation and angiogenesis. Historically viewed as a mere byproduct of fibrin (B1330869) formation, accumulating evidence now positions FPB and its subsequent neo-N-terminus (Bβ15-42) as critical signaling molecules that modulate cellular recruitment, proliferation, and vascular remodeling. This technical guide provides a comprehensive overview of the current understanding of FPB's functions, detailing its pro-inflammatory and pro-angiogenic activities. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the known signaling pathways and molecular interactions, offering a valuable resource for researchers and professionals in drug development.

Introduction

The conversion of soluble fibrinogen to an insoluble fibrin clot is a cornerstone of hemostasis. This process, catalyzed by thrombin, involves the proteolytic cleavage of Fibrinopeptide A (FPA) and this compound (FPB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. While the primary role of this cleavage is to expose polymerization sites for fibrin formation, the released fibrinopeptides, particularly FPB, are not inert.[1] FPB acts as a potent chemoattractant and signaling molecule, directly influencing the cellular microenvironment at sites of injury and thrombosis.[2][3] Furthermore, the cleavage of FPB exposes a new N-terminal sequence on the fibrin β-chain, Bβ15-42, which possesses distinct biological activities, notably in promoting angiogenesis.[4][5][6] Understanding the intricate roles of FPB and the Bβ15-42 fragment is crucial for elucidating the complex interplay between coagulation, inflammation, and tissue repair, and for identifying novel therapeutic targets.

The Role of this compound in Inflammation

FPB is a potent pro-inflammatory mediator, primarily through its ability to recruit key immune and stromal cells to sites of fibrin deposition.[2] Its inflammatory functions are characterized by specific cellular responses, which are summarized below.

Chemotactic Activity

FPB exhibits potent chemotactic activity for several cell types, a function central to the inflammatory response. The directed migration of these cells to sites of injury is a critical step in host defense and wound healing.

Table 1: Chemotactic Effects of this compound

| Cell Type | Optimal Chemotactic Concentration | Comparative Potency | Reference |

| Neutrophils (PMNs) | ~10⁻⁸ M | Equivalent to C5a, LTB4, and fMLP | [2][7] |

| Fibroblasts | ~10⁻⁸ M | Comparable to Platelet-Derived Growth Factor (PDGF) | [2][7] |

| Macrophages | Not explicitly quantified, but described as a potent chemoattractant | - | [3] |

| Monocytes | Not chemotactic | - | [2][7] |

Neutrophil Activation

While FPB is a powerful chemoattractant for neutrophils, its activation profile is distinct from other classical chemoattractants like fMLP. FPB induces a rapid, dose-dependent increase in cytoskeletal actin in neutrophils, a process essential for cell migration.[2] However, unlike fMLP, FPB does not induce neutrophil aggregation, the release of lysosomal enzymes (lysozyme and β-glucuronidase), or the production of superoxide (B77818) anion.[2] This suggests that FPB's role is primarily to recruit neutrophils without triggering their full degranulation and respiratory burst, potentially representing a mechanism to limit tissue damage during the initial phase of inflammation.[2]

Role in Atherosclerosis

FPB's chemotactic effect on macrophages is implicated in the pathogenesis of atherosclerosis. It is hypothesized that FPB released within the arterial intima attracts macrophages, which then contribute to the formation of foam cells and the development of atherosclerotic lesions.[3] In an experimental rabbit model, sutures containing FPB placed in the adventitia of the femoral artery induced significant intimal thickening, characterized by the presence of foam cells, smooth muscle cell proliferation, and extracellular matrix deposition.[3]

Signaling Pathways in Inflammation

The precise signaling pathways mediating FPB's inflammatory effects are not fully elucidated. However, it is known that FPB does not act through the receptors for C5a, LTB4, or fMLP.[2][7] Studies on the broader effects of fibrin(ogen) suggest that interactions with leukocyte integrin receptors, such as CD11b/CD18 (Mac-1), can activate pro-inflammatory pathways like NF-κB, leading to the production of cytokines such as TNF-α and IL-1β.[8] While not directly demonstrated for FPB itself, this provides a potential avenue for its signaling.

Caption: this compound's role in initiating inflammation.

The Role of this compound Cleavage in Angiogenesis

The process of angiogenesis, the formation of new blood vessels, is critical for wound healing and tissue revascularization. While FPB itself is not directly angiogenic, its cleavage from fibrinogen is a pivotal event that initiates pro-angiogenic processes by exposing the Bβ15-42 domain on the newly formed fibrin.

Proliferation of Endothelial Cells and Fibroblasts

The structural properties of the fibrin matrix significantly influence cellular behavior. Fibrin formed by thrombin, which lacks both FPA and FPB (desAB fibrin), robustly supports the proliferation of human endothelial cells and fibroblasts.[4] In contrast, fibrin generated with reptilase, an enzyme that only cleaves FPA, shows significantly less cell proliferation.[4] This highlights the critical role of FPB cleavage and the subsequent exposure of the Bβ15-42 region in promoting a pro-proliferative matrix environment.[4][5]

Endothelial Cell Tube Formation

The Bβ15-42 sequence is essential for the morphogenesis of endothelial cells into capillary-like tubes. In vitro studies have demonstrated that maximal endothelial cell tube formation occurs on fibrin II (lacking both FPA and FPB).[6] Conversely, fibrin I (lacking only FPA) supports minimal tube formation, and a modified fibrin lacking the Bβ15-42 sequence completely ablates this process.[6] Furthermore, the addition of soluble Bβ15-42 peptide can inhibit fibrin II-induced capillary tube formation, suggesting a specific interaction between this domain and the endothelial cell surface is required to drive angiogenesis.[6]

Table 2: Effect of Fibrin Structure on Angiogenic Processes

| Fibrin Type | Fibrinopeptides Cleaved | Endothelial Cell Proliferation | Endothelial Cell Tube Formation | Reference |

| Fibrinogen | None | - | None | [4][6] |

| Fibrin I (Reptilase Fibrin) | FPA only | Low | Minimal | [4][6] |

| Fibrin II (Thrombin Fibrin) | FPA and FPB | High | Maximal | [4][6] |

| Fibrin ΔBβ15-42 | FPA and FPB | Low | None | [4][6] |

Signaling in Angiogenesis

The exposure of the Bβ15-42 domain on the fibrin β-chain following FPB cleavage creates a binding site for endothelial cells, which is fundamental for inducing capillary tube formation.[6] This interaction is thought to occur with a receptor on the apical surface of the endothelial cell.[6] While the specific receptor and the downstream intracellular signaling cascade have not been fully characterized, this interaction represents a key mechanotransduction event where the fibrin matrix directly instructs endothelial cell morphogenesis.

Caption: Role of FPB cleavage in promoting angiogenesis.

Experimental Protocols

A variety of in vitro and in vivo methods are used to study the effects of FPB. Below are outlines of key experimental protocols.

Measurement of this compound

Accurate measurement of FPB in biological fluids is essential for studying its role in various pathologies.

4.1.1. Sample Preparation for Plasma FPB Measurement To prevent in vitro generation of FPB and its degradation, blood samples must be handled carefully.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.

-

Immediately place the sample on ice and centrifuge at 2-8°C to separate plasma.

-

To remove cross-reactive fibrinogen, precipitate it from plasma using ethanol.[9][10]

-

Further purify the sample by adsorbing interfering peptides (e.g., Bβ1-42, Bβ1-21) using bentonite.[9][10]

-

FPB is susceptible to cleavage by carboxypeptidase B. For specific assays, FPB can be converted to desarginine FPB for more stable measurement.[9][10]

4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) Commercial ELISA kits are available for the quantitative determination of FPB. A typical double-sandwich ELISA protocol is as follows:

-

Preparation: Bring all reagents, standards, and samples to room temperature. Reconstitute standards to create a dilution series.

-

Binding: Add 50 µL of standard or sample to each well of a microplate pre-coated with an anti-FPB monoclonal antibody. Immediately add 50 µL of biotin-labeled polyclonal anti-FPB detection antibody. Incubate for 1 hour at 37°C.[11][12]

-

Washing: Aspirate the liquid and wash the wells 3 times with wash buffer.

-

Conjugate Addition: Add 100 µL of Avidin-peroxidase conjugate to each well. Incubate for 30 minutes at 37°C.

-

Washing: Aspirate and wash the wells 5 times.

-

Substrate Reaction: Add 90 µL of TMB substrate solution. Incubate for 15-25 minutes at 37°C in the dark.

-

Stopping Reaction: Add 50 µL of stop solution.

-

Reading: Immediately measure the optical density at 450 nm. The concentration of FPB is proportional to the OD.[11]

4.1.3. High-Performance Liquid Chromatography (HPLC) HPLC can be used for direct and quantitative analysis of fibrinopeptides.

-

Treat plasma or whole blood with thrombin to release fibrinopeptides.

-

Dilute the sample in a buffer (e.g., pH 6.0), boil to precipitate proteins, and centrifuge.

-

Filter the supernatant (0.22 µm) and analyze directly by reverse-phase HPLC (e.g., C18 column).[13]

-

Quantify FPB based on peak height compared to standards.[13]

Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic effect of FPB on cells like neutrophils and fibroblasts.

-

Cell Preparation: Isolate the target cells (e.g., neutrophils from whole blood) and suspend them in an appropriate buffer.

-

Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

-

Loading: Place the test substance (FPB at various concentrations, e.g., 10⁻¹¹ to 10⁻⁷ M) in the lower compartment. Place the cell suspension in the upper compartment.

-

Incubation: Incubate the chamber at 37°C for a sufficient time to allow cell migration through the membrane (e.g., 60-90 minutes for neutrophils).

-

Quantification: Remove the membrane, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the membrane using a microscope. Compare the migration towards FPB with that towards a negative control (buffer) and positive controls (e.g., fMLP, C5a).[2][7]

Caption: Workflow for a Boyden chamber chemotaxis assay.

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the effect of different fibrin matrices on cell proliferation.

-

Matrix Preparation: Coat culture plates with fibrinogen. Prepare different fibrin matrices by treating the fibrinogen with thrombin (to generate desAB fibrin) or reptilase (to generate desA fibrin).[4]

-

Cell Seeding: Seed cultured human endothelial cells or fibroblasts onto the prepared fibrin surfaces.

-

Incubation: Culture the cells for a defined period (e.g., 24-48 hours).

-

Radiolabeling: Add ³H-thymidine to the culture medium for the final few hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.

-

Harvesting and Measurement: Lyse the cells and harvest the DNA. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the levels of ³H-thymidine incorporation between cells cultured on different fibrin surfaces to determine the effect of FPB cleavage on proliferation.[4]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

-

Gel Preparation: Prepare fibrin gels by mixing fibrinogen with thrombin (to form fibrin II) or reptilase (to form fibrin I) in a culture plate. A basement membrane extract like Matrigel can also be used.

-

Cell Seeding: Seed endothelial cells onto the surface of the gel.

-

Incubation: Culture the cells for several hours (e.g., 5-24 hours).[6]

-

Analysis: Observe and photograph the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, or total area covered by tubes.[6][14]

Conclusion and Future Directions

This compound is a critical signaling molecule that bridges the processes of coagulation and inflammation. Its role as a potent chemoattractant for neutrophils, macrophages, and fibroblasts places it at the center of the initial response to tissue injury. Concurrently, the cleavage of FPB unmasks the Bβ15-42 domain on fibrin, creating a pro-angiogenic matrix that supports endothelial cell proliferation and morphogenesis. This dual functionality underscores the elegant efficiency of biological systems, where a single molecular event initiates multiple, coordinated downstream processes essential for host defense and repair.

For researchers and drug development professionals, FPB and the Bβ15-42 domain represent promising therapeutic targets. Inhibiting the chemotactic activity of FPB could offer a novel anti-inflammatory strategy in diseases characterized by excessive neutrophil or macrophage infiltration, such as atherosclerosis or sepsis. Conversely, synthetic peptides mimicking the Bβ15-42 domain could be developed as pro-angiogenic agents to enhance wound healing or revascularization in ischemic tissues.

Future research should focus on identifying the specific cell surface receptors for both FPB and the Bβ15-42 domain and elucidating their downstream signaling pathways. A deeper understanding of these mechanisms will be paramount for the development of targeted and effective therapies that can modulate the intricate balance between inflammation and angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound in early atherosclerotic lesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. therinibio.com [therinibio.com]

- 9. Measurement of desarginine this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. cloud-clone.com [cloud-clone.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to the Discovery and History of Fibrinopeptide B Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrinopeptide B (FPB), a small peptide released from the β-chain of fibrinogen by the enzymatic action of thrombin, has been a subject of scientific inquiry for over seven decades. Its discovery was a pivotal moment in understanding the intricate process of blood coagulation. Beyond its role as a marker of thrombin activity and fibrin (B1330869) formation, subsequent research has unveiled its physiological functions, including its potent chemotactic activity for neutrophils. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the seminal experimental methodologies, presenting key quantitative data, and elucidating the known signaling pathways associated with its biological functions.

Discovery and Early Characterization

The journey into the discovery of this compound began with early investigations into the fundamental mechanism of blood clotting. In the early 1950s, researchers sought to understand how the soluble plasma protein fibrinogen was transformed into the insoluble fibrin clot.

The Seminal Discoveries

Pioneering work by L. Lorand and his colleagues in the early 1950s laid the groundwork for the identification of fibrinopeptides.[1][2][3] Their research demonstrated that the conversion of fibrinogen to fibrin by thrombin was not a simple polymerization but rather a process involving limited proteolysis.[1][2][3] They observed the release of non-protein nitrogen during clotting, suggesting that a peptide portion of the fibrinogen molecule was cleaved off.[4]

In 1956, F. R. Bettelheim provided crucial evidence for the existence of two distinct peptides released during fibrin formation.[5] Through meticulous fractionation and analysis of the clot supernatant, he successfully separated and characterized two different fibrinopeptides, which were later designated Fibrinopeptide A (FPA) and this compound (FPB).[5]

Elucidation of Amino Acid Sequence

Subsequent research focused on determining the primary structure of these newly discovered peptides. The amino acid sequence of human this compound was determined to be a 14-amino acid peptide.[6] This was a significant step forward, allowing for the synthesis of the peptide and enabling more detailed studies of its structure and function.

Experimental Protocols: From Discovery to Functional Assays

The investigation of this compound has been built upon a foundation of key experimental techniques. The following sections detail the methodologies employed in the initial discovery and subsequent functional characterization of FPB.

Isolation and Fractionation of Fibrinopeptides (Circa 1950s)

The initial isolation of this compound relied on classical biochemical techniques for protein and peptide separation.

Objective: To isolate and separate the peptide material released from fibrinogen during thrombin-induced clotting.

Methodology based on the work of Bettelheim (1956): [5]

-

Fibrinogen Preparation: A purified solution of bovine fibrinogen was prepared.

-

Clotting Reaction: Thrombin was added to the fibrinogen solution to initiate clotting. The reaction was allowed to proceed to completion.

-

Clot Removal: The resulting fibrin clot was removed from the solution, leaving the supernatant containing the released fibrinopeptides.

-

Deproteinization: Trichloroacetic acid (TCA) was added to the supernatant to precipitate any remaining large proteins.

-

Fractionation: The TCA-soluble fraction, containing the fibrinopeptides, was subjected to further separation. While the original paper provides limited detail on the specific fractionation method, it likely involved techniques such as paper chromatography or early forms of column chromatography available at the time.

-

Analysis: The separated fractions were analyzed for their amino acid composition to identify and distinguish the different peptides.

Quantitative Analysis of Fibrinopeptide Release

Understanding the kinetics of this compound release was crucial for elucidating its role in the coagulation cascade.

Objective: To quantify the amount and rate of Fibrinopeptide A and B release during fibrin formation.

Methodology:

-

Reaction Setup: Purified fibrinogen was incubated with thrombin under controlled conditions (temperature, pH, and ionic strength).

-

Time-Course Sampling: Aliquots of the reaction mixture were taken at various time points.

-

Reaction Termination: The enzymatic reaction in each aliquot was stopped, typically by the addition of a strong acid like TCA or by heat inactivation.

-

Fibrinopeptide Measurement: The concentration of Fibrinopeptide A and B in the deproteinized supernatant was determined. Early studies relied on amino acid analysis, while later research employed more sensitive techniques like radioimmunoassays (RIA) and High-Performance Liquid Chromatography (HPLC).[7][8]

Chemotaxis Assays

The discovery of this compound's chemotactic properties opened up a new avenue of research into its physiological roles beyond coagulation.

Objective: To determine if this compound can induce the directed migration of neutrophils.

Methodology (Boyden Chamber Assay):

-

Cell Preparation: Neutrophils were isolated from fresh whole blood.

-

Chamber Setup: A Boyden chamber, consisting of two compartments separated by a microporous membrane, was used.

-

Chemoattractant Gradient: A solution containing this compound was placed in the lower compartment of the chamber, while a suspension of neutrophils was placed in the upper compartment. A control chamber with buffer alone in the lower compartment was also prepared.

-

Incubation: The chamber was incubated for a specific period to allow for cell migration.

-

Quantification: The membrane was removed, fixed, and stained. The number of neutrophils that had migrated through the pores to the lower side of the membrane was counted under a microscope.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and activity of this compound.

| Property | Human this compound | Reference |

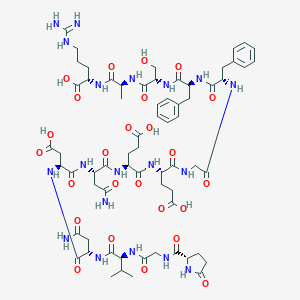

| Amino Acid Sequence | Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | |

| Number of Amino Acids | 14 | [6] |

Pyr: Pyroglutamic acid

Table 1: Amino Acid Sequence of Human this compound.

| Parameter | Value | Conditions | Reference |

| Release of FPB vs. FPA (in solution) | Delayed release compared to FPA | Thrombin-induced clotting of purified fibrinogen | [9] |

| FPB Release from Adsorbed Fibrinogen | No significant delay | Fibrinogen adsorbed on a surface | [7][10] |

| Chemotactic Activity for Neutrophils (EC50) | ~10 nM | In vitro Boyden chamber assay |

Table 2: Kinetic and Functional Parameters of this compound.

Signaling Pathways

This compound's biological effects, particularly its ability to attract neutrophils, are mediated by specific cell signaling pathways.

This compound-Induced Chemotaxis

This compound acts as a chemoattractant for neutrophils, guiding them to sites of inflammation and tissue injury where fibrin deposition is occurring. This process is initiated by the binding of FPB to a specific receptor on the neutrophil surface. While the exact receptor has not been definitively identified, it is widely believed to be a G protein-coupled receptor (GPCR).

The binding of this compound to its receptor is thought to trigger a downstream signaling cascade that ultimately leads to changes in the actin cytoskeleton, resulting in directed cell movement.

Diagram 1: Proposed signaling pathway for this compound-induced neutrophil chemotaxis.

Experimental Workflow for Studying FPB Signaling

Investigating the intracellular signaling events triggered by this compound requires a systematic experimental approach.

Diagram 2: Experimental workflow for investigating this compound signaling pathways.

Conclusion and Future Directions

The discovery of this compound was a landmark achievement in hematology, transforming our understanding of blood coagulation from a simple polymerization event to a precisely regulated enzymatic process. Decades of subsequent research have not only solidified its role as a biomarker for thrombotic events but have also revealed its important function as a signaling molecule in the innate immune response.

For researchers and drug development professionals, a thorough understanding of the history, experimental basis, and signaling pathways of this compound is essential. Future research in this area may focus on the definitive identification of the this compound receptor on neutrophils and other immune cells, which could present a novel target for anti-inflammatory therapies. Furthermore, exploring the interplay between this compound-mediated signaling and other inflammatory pathways may unveil new therapeutic opportunities for a range of diseases characterized by both thrombosis and inflammation. The continued investigation of this small but significant peptide promises to yield further insights into the complex interplay between coagulation and immunity.

References

- 1. Studies on fibrino-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrino-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 'Fibrino-peptide'; new aspects of the fibrinogen-fibrin transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The clotting of fibrinogen. II. Fractionation of peptide material liberated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human fibrinopeptides. Isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Usefulness of fibrinopeptide A generation tests in experimental and clinical studies with low molecular weight heparin fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The release of small amounts of fibrinopeptide-B (FPB) is of critical importance for the thrombin clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Amino Acid Sequence of Fibrinopeptide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide B (FPB) is a short peptide cleaved from the Bβ chain of fibrinogen by the serine protease thrombin, a critical step in the formation of a fibrin (B1330869) clot.[1][2] This event is central to hemostasis and thrombosis. Beyond its role in coagulation, FPB has been implicated in inflammatory processes and chemotaxis, making it a molecule of interest for researchers in hematology, cardiovascular disease, and drug development. This guide provides a comprehensive overview of the structure and amino acid sequence of this compound, details the experimental methodologies used for its characterization, and explores its structure-function relationships.

I. Amino Acid Sequence of this compound

The amino acid sequence of human this compound is a 14-residue peptide.[3] The N-terminus is often modified to pyroglutamic acid (Glp).[4][5]

Table 1: Amino Acid Sequence and Properties of Human this compound

| Property | Value | Reference |

| One-Letter Code | (Glp)GVNDNEEGFFSAR | [5] |

| Three-Letter Code | Glp-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | [4] |

| Molecular Formula | C66H93N19O25 | [5] |

| Molecular Weight | 1552.56 g/mol | [4] |

| UniProt Accession (Fibrinogen Beta Chain) | P02675 |

A common variant, [Glu1]-Fibrinopeptide B, where the N-terminal pyroglutamic acid is replaced by glutamic acid, is frequently used as a standard in mass spectrometry.[6][7]

Table 2: Amino Acid Sequence of [Glu1]-Fibrinopeptide B

| Property | Value | Reference |

| One-Letter Code | EGVNDNEEGFFSAR | [8] |

| Three-Letter Code | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | |

| Molecular Formula | C66H95N19O26 | |

| Molecular Weight | 1570.57 g/mol |

Cross-Species Comparison

The amino acid sequence of this compound varies across different species, which has been a subject of evolutionary studies.[9][10]

Table 3: this compound Amino Acid Sequences in Various Species

| Species | Amino Acid Sequence |

| Human | (Glp)GVNDNEEGFFSAR |

| Bovine | QFPTDYDEGQDDRPKVGLGAR |

| Lamprey | A 36-residue peptide with covalently bound carbohydrate |

II. Structure of this compound

Primary Structure

The primary structure of human this compound consists of a specific sequence of 14 amino acids, as detailed in Table 1. This sequence is critical for its biological function and its interaction with thrombin.

Secondary and Tertiary Structure

As of the current body of scientific literature, a definitive high-resolution three-dimensional structure of isolated this compound, as determined by techniques like X-ray crystallography or NMR spectroscopy, has not been reported. The peptide is believed to be highly flexible in solution.[11] However, its conformation when bound to thrombin and as part of the parent fibrinogen molecule has been studied.

Within the fibrinogen molecule, the N-terminal region of the Bβ chain, which includes the this compound sequence, is relatively unstructured and accessible to thrombin.[12] Upon cleavage, the newly exposed N-terminus of the fibrin beta chain, known as the 'B-knob', participates in the lateral aggregation of fibrin protofibrils, a crucial step in forming a stable clot.[13][14] NMR studies on related fibrinopeptide A have shown that it adopts a specific conformation upon binding to thrombin.[5][6][7] It is hypothesized that this compound undergoes a similar induced-fit binding.

III. Experimental Protocols

The determination of the amino acid sequence and structure of peptides like this compound relies on established biochemical techniques.

Amino Acid Sequencing by Edman Degradation